2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 896347-88-9
VCID: VC11897735
InChI: InChI=1S/C16H13N3OS2/c1-21-14-5-3-2-4-12(14)15(20)19-16-18-13(10-22-16)11-6-8-17-9-7-11/h2-10H,1H3,(H,18,19,20)
SMILES: CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Molecular Formula: C16H13N3OS2
Molecular Weight: 327.4 g/mol

2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

CAS No.: 896347-88-9

Cat. No.: VC11897735

Molecular Formula: C16H13N3OS2

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide - 896347-88-9

Specification

CAS No. 896347-88-9
Molecular Formula C16H13N3OS2
Molecular Weight 327.4 g/mol
IUPAC Name 2-methylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C16H13N3OS2/c1-21-14-5-3-2-4-12(14)15(20)19-16-18-13(10-22-16)11-6-8-17-9-7-11/h2-10H,1H3,(H,18,19,20)
Standard InChI Key LGSLMLFRWUGKFY-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Canonical SMILES CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=NC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound integrates three distinct moieties:

  • Benzamide core: A benzene ring substituted with a methylsulfanyl group (-SCH3_3) at the 2-position and a carboxamide (-CONH-) functional group.

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, linked to the benzamide via the carboxamide group.

  • Pyridin-4-yl group: A six-membered aromatic nitrogen heterocycle attached to the thiazole ring’s 4-position.

This configuration creates a planar architecture conducive to π-π stacking interactions and hydrogen bonding, critical for target binding.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC16H13N3OS2\text{C}_{16}\text{H}_{13}\text{N}_{3}\text{OS}_{2}
Molecular Weight327.4 g/mol
CAS Registry Number896347-88-9
IUPAC Name2-methylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
SMILESCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=NC=C3

Spectroscopic Characterization

Structural validation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra resolve proton environments and carbon frameworks, confirming substituent positions.

  • Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 327.4, consistent with the molecular formula .

  • High-Performance Liquid Chromatography (HPLC): Purity assessments typically exceed 95%, ensuring reliability in biological testing.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves sequential functionalization (Figure 1):

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones yields the 2-aminothiazole scaffold .

  • Pyridine Coupling: Suzuki-Miyaura cross-coupling introduces the pyridin-4-yl group using palladium catalysts .

  • Benzamide Conjugation: Amide bond formation between 2-(methylsulfanyl)benzoic acid and the thiazole-2-amine completes the structure.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
Thiazole formationThiourea, α-bromoketone, EtOH, reflux65–70%
Suzuki couplingPd(PPh3_3)4_4, K2_2CO3_3, DME/H2_2O80%
AmidationEDCI, HOBt, DCM, rt75%

Challenges and Solutions

  • Regioselectivity: The thiazole ring’s 2-amine position must remain unsubstituted for subsequent amidation. Protecting group strategies (e.g., Boc) mitigate side reactions .

  • Purification: Silica gel chromatography separates regioisomers, while recrystallization from ethanol enhances purity .

Research Gaps and Future Directions

  • Target Identification: Proteomic studies are needed to map binding partners.

  • In Vivo Efficacy: Rodent models of inflammation and cancer could validate preclinical potential.

  • Structure-Activity Relationships (SAR): Systematic modification of the methylsulfanyl and pyridine groups may optimize potency.

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